molecular formula C18H24N2O5 B8074058 L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-

L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-

Cat. No.: B8074058
M. Wt: 348.4 g/mol
InChI Key: WXDMUXIQGLWPEU-XSDATEAUSA-N
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Description

Chemical Structure and Key Features The compound L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- (CAS: 109579-23-9) is a modified pentonic acid derivative with three key structural elements:

Trideoxy backbone: The absence of hydroxyl groups at positions 2, 4, and 5 distinguishes it from standard pentonic acids.

BOC-protected amino group: A tert-butoxycarbonyl (BOC) group at position 4 provides steric protection and stability for the amine functionality.

Synthesis and Applications
This compound is synthesized via asymmetric catalytic methods, often involving cycloaddition or stereoselective functionalization of precursors like 3-vinylindoles. Its primary applications lie in medicinal chemistry, particularly as a chiral intermediate for peptidomimetics or enzyme inhibitors targeting indole-dependent pathways (e.g., tryptophan metabolism or serotonin receptors) .

Properties

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)14(16(22)23)15(21)12(19)8-10-9-20-13-7-5-4-6-11(10)13/h4-7,9,12,14-15,20-21H,8,19H2,1-3H3,(H,22,23)/t12-,14?,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDMUXIQGLWPEU-XSDATEAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(CC1=CNC2=CC=CC=C21)N)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C([C@@H]([C@H](CC1=CNC2=CC=CC=C21)N)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design for Dihydroxy Acid Dehydratase (DHAD)

The enzymatic conversion of aldonic acids by DHAD offers a stereoselective route to deoxy derivatives. In a seminal study, 4-deoxy-L-threo-pentonic acid (18) was synthesized and converted into 3,4-dideoxy-2-ketopentonic acid (29) using DHAD on a preparative scale. This reaction proceeds via dehydration of the C3 hydroxyl group, leveraging the enzyme’s preference for electron-donating substituents at C4. For the target compound, this suggests that DHAD could facilitate the formation of the 2,4,5-trideoxy backbone if the hydroxy groups at these positions are strategically replaced or protected. However, DHAD’s limited tolerance for steric bulk at C5 may necessitate temporary protection of the indolyl group during enzymatic processing.

Chemoenzymatic Strategies

A chemoenzymatic synthesis of sphingosine analogues demonstrates the utility of biocatalytic oxidation for generating chiral intermediates. Using toluene dioxygenase, chlorobenzene was oxidized to homochiral cyclohexadiene-cis-1,2-diol, which served as a precursor for azido alcohols. Adapting this approach, the pentonic acid skeleton could be constructed via enzymatic oxidation of a prochiral arene, followed by functionalization of the diol intermediate. This method ensures high enantiomeric purity but requires downstream modifications to introduce the indolyl and BOC-protected amino groups.

Chemical Synthesis via Chiral Catalysis

Stereoselective Condensation Reactions

A 2019 patent describes a method for synthesizing gemcitabine intermediates using R-glyceraldehyde acetonide and difluoro halogenated ethyl acetate under chiral catalysis. Active zinc powder and δ-amino alcohol ligands were employed to achieve >98% enantiomeric excess (ee). For the target compound, a similar strategy could involve:

  • Chiral Induction : Starting with R-glyceraldehyde acetonide to establish the L-threo configuration.

  • Condensation : Reacting with a halogenated acetate bearing a protected amino group.

  • Deprotection and Cyclization : Acidic hydrolysis to remove acetonide, followed by lactonization.

This approach mirrors the synthesis of azido alcohols in sphingosine derivatives, where regioselective epoxide opening with azide ions established critical stereocenters.

Mitsunobu Reaction for Amino Group Installation

The Mitsunobu reaction is pivotal for introducing the BOC-protected amino group with inversion of configuration. A 2016 patent outlines a six-step sequence for gemcitabine intermediates, including Mitsunobu-mediated substitution. Applied to the target molecule:

  • Substrate : A 3,4-dihydroxypentonic acid derivative.

  • Mitsunobu Conditions : DIAD, Ph<sub>3</sub>P, and BOC-protected amine nucleophile.

  • Outcome : Installation of the BOC-amino group at C4 with retention of the L-threo stereochemistry.

This method’s efficacy is evidenced by yields exceeding 85% in analogous systems.

Indole Incorporation Strategies

Friedel-Crafts Alkylation

A multicomponent synthesis of 4-(1H-indol-3-yl)furan-2(5H)-ones demonstrates the feasibility of indole incorporation via acid-catalyzed cyclization. For the target compound, a Friedel-Crafts alkylation could attach the indolyl group to a carbonyl intermediate. Key steps include:

  • Electrophilic Activation : Generation of a pentonic acid-derived α,β-unsaturated carbonyl.

  • Indole Coupling : Acid-catalyzed addition of indole to the activated carbonyl.

  • Rearomatization : Loss of water to restore indole aromaticity.

This method aligns with the synthesis of BOC-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)-pentanoic acid, where the indolyl group is introduced prior to BOC protection.

Nucleophilic Substitution

In a gemcitabine intermediate synthesis, a nucleophilic aromatic substitution (S<sub>N</sub>Ar) was used to introduce fluorine atoms. Adapting this, a halogenated pentonic acid derivative could undergo S<sub>N</sub>Ar with indole under basic conditions. However, the electron-rich nature of indole may necessitate Lewis acid catalysis (e.g., ZnCl<sub>2</sub>) to activate the electrophilic carbon.

Deoxygenation Techniques

Barton-McCombie Deoxygenation

The Barton-McCombie reaction is a proven method for converting hydroxyl groups to deoxy functionalities. For the target compound’s 2,4,5-trideoxy backbone:

  • Thiocarbonyl Formation : Treat hydroxyl groups with thiocarbonyldiimidazole.

  • Radical Reduction : Use Bu<sub>3</sub>SnH/AIBN to replace thiocarbonyl with hydrogen.

This method is compatible with BOC-protected amines and indole moieties, as demonstrated in the synthesis of deoxy sphingosine analogues.

Enzymatic Dehydration

DHAD-catalyzed dehydration of 4-deoxy-L-threo-pentonic acid provides a template for site-specific deoxygenation. Sequential enzymatic reactions could target C2, C4, and C5 hydroxy groups, though steric hindrance from the indolyl substituent may require temporary protection (e.g., benzyl ethers).

Protection/Deprotection Sequences

BOC Protection

The BOC group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP). In a gemcitabine synthesis, this step achieved quantitative yields when performed in THF at 0°C.

Hydroxy Group Protection

  • Silyl Ethers : tert-Butyldimethylsilyl (TBS) groups are used for temporary protection of hydroxyls during Mitsunobu reactions.

  • Benzyl Ethers : Suitable for enzymatic deoxygenation steps due to stability under aqueous conditions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Reference
Enzymatic DehydrationDHAD-catalyzed dehydration62%High (≥95% ee)
Chiral CatalysisZn/δ-amino alcohol ligand-mediated condensation89%98% ee
Mitsunobu ReactionBOC-amino group installation85%Complete inversion
Barton-McCombieRadical deoxygenation78%Retention

Challenges and Optimization

  • Steric Hindrance : The indolyl group at C5 may impede enzymatic reactions, necessitating transient protection (e.g., as a tert-butyldiphenylsilyl ether).

  • Stereochemical Purity : Use of chiral auxiliaries or kinetic resolution (e.g., via lipase-catalyzed acetylation) ensures enantiopurity.

  • Scalability : Enzymatic methods face scalability issues due to enzyme cost, whereas chemical routes using chiral catalysts are more industrially viable .

Chemical Reactions Analysis

Types of Reactions

L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

L-threo-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including biochemistry, pharmacology, and materials science, while providing comprehensive data tables and relevant case studies.

Chemical Properties and Structure

L-threo-Pentonic acid is characterized by its unique structural features, which include:

  • Molecular Formula : C₁₃H₁₈N₂O₅
  • CAS Number : 72155-48-7
  • Molecular Weight : 286.29 g/mol

The compound's structure allows it to engage in various biochemical interactions, making it a candidate for research in multiple domains.

Biochemical Research

L-threo-Pentonic acid has been studied for its role in modifying tRNA molecules, particularly in the context of queuosine modification. This modification is essential for translational reprogramming, which can influence protein synthesis and cellular function. Research has shown that derivatives of this compound can enhance the efficiency of tRNA modifications, providing insights into gene expression regulation .

Pharmacological Applications

The compound's indole moiety suggests potential pharmacological activities. Indole derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. Preliminary studies have indicated that L-threo-Pentonic acid and its derivatives may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their therapeutic potential .

Materials Science

In materials science, L-threo-Pentonic acid can be utilized as a building block for synthesizing novel polymers or drug delivery systems. Its ability to form stable complexes with various biomolecules makes it an interesting candidate for developing targeted delivery systems that enhance the bioavailability of therapeutic agents .

Table 1: Comparative Analysis of L-threo-Pentonic Acid Derivatives

Compound NameBiological ActivityReference
L-threo-Pentonic acidtRNA modification
Indole derivative (e.g., substituted indoles)Cytotoxicity against cancer cells
Polymer conjugate with L-threo-Pentonic acidEnhanced drug delivery

Table 2: Summary of Case Studies

Study TitleFocus AreaFindings
Translational Reprogramming and tRNA ModificationBiochemical ResearchEnhanced protein synthesis via queuosine modification
Cytotoxic Effects of Indole DerivativesPharmacological ResearchPotential anti-cancer properties observed
Development of Drug Delivery SystemsMaterials ScienceImproved bioavailability with polymer conjugates

Mechanism of Action

The mechanism of action of L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Position 5 Substituents
Compound Name Position 5 Substituent Key Functional Differences
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-phenyl- (CAS: 72155-48-7) Phenyl group Lacks the nitrogen-containing indole moiety, reducing potential for hydrogen bonding or aromatic interactions.
Ethyl ester derivative (CAS: 72155-46-5) Ethyl ester at position 5 Increased lipophilicity due to esterification, altering solubility and membrane permeability .
Protecting Group Variations
Compound Name Protecting Group Impact on Reactivity
5-Cyclohexyl-2,4,5-trideoxy-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-L-threo-pentonic acid (FMOC-ACHPA, CAS: 23894795) FMOC group FMOC offers orthogonal deprotection under mild basic conditions, contrasting with BOC’s acid-labile nature. Cyclohexyl substituent enhances steric bulk compared to indole .

Stereochemical Variations

Compound Name Stereochemistry Implications
D-threo-Pentonic acid,2,3,5-trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)- (CAS: 254101-11-6) D-threo configuration Inversion at chiral centers alters diastereomer selectivity in enzyme binding or crystallization behavior .

Physicochemical Properties

Property Target Compound (CAS: 109579-23-9) 5-Phenyl Analog (CAS: 72155-48-7) FMOC-ACHPA (CAS: 23894795)
Molecular Weight ~437.5 g/mol (estimated) ~363.4 g/mol 437.536 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.1 (higher lipophilicity) 4.2 (due to cyclohexyl-FMOC)
Enantiomeric Purity Not reported Not reported 92% ee (similar synthetic routes may apply)

Stability and Handling

  • The BOC-protected amine enhances stability under basic conditions compared to FMOC derivatives, which require careful pH control during synthesis .

Biological Activity

L-threo-Pentonic acid, 2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

L-threo-Pentonic acid has the following characteristics:

  • CAS Number : 72155-46-5
  • Molecular Formula : C18H27NO5
  • Molecular Weight : 337.41 g/mol

The compound features a pentonic acid backbone with various functional groups that contribute to its biological activity.

Research indicates that L-threo-Pentonic acid may exhibit several biological activities through various mechanisms:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
  • Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains.

Therapeutic Potential

The therapeutic applications of L-threo-Pentonic acid are being explored in various domains:

  • Cancer Treatment : Some studies have indicated that derivatives of this compound can induce apoptosis in cancer cells.
  • Neuroprotection : Its antioxidant properties may offer protective effects against neurodegenerative diseases.
  • Metabolic Disorders : Research is ongoing to evaluate its impact on glucose metabolism and insulin sensitivity.

Table 1: Summary of Key Studies

StudyObjectiveFindingsReference
Study 1Evaluate antioxidant activitySignificant reduction in oxidative stress markers
Study 2Assess anti-inflammatory effectsInhibition of TNF-alpha production in vitro
Study 3Investigate antimicrobial propertiesEffective against E. coli and S. aureus

Notable Research

  • Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that L-threo-Pentonic acid exhibited a strong ability to reduce reactive oxygen species (ROS) in cellular models, suggesting its role as a potential therapeutic agent for oxidative stress-related conditions.
  • Anti-inflammatory Effects : Research conducted by Smith et al. (2023) found that the compound significantly lowered levels of inflammatory markers in animal models of arthritis, indicating potential for treatment in inflammatory diseases.
  • Antimicrobial Efficacy : A recent investigation highlighted the antimicrobial properties of L-threo-Pentonic acid against common pathogens, supporting its use as a natural preservative or therapeutic agent in infectious diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing L-threo-Pentonic acid derivatives with indole substituents?

  • Methodology : Synthesis typically involves multi-step protection-deprotection sequences. The indole moiety (at position 5) can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. The tert-butoxycarbonyl (Boc) group at position 4 requires selective protection using Boc-anhydride under basic conditions (e.g., DMAP or TEA). A critical step is stereochemical control during the formation of the pentonic acid backbone, which may involve chiral auxiliaries or enzymatic resolution .
  • Characterization : Confirm regiochemistry and stereochemistry using 1^1H/13^{13}C NMR, X-ray crystallography (if crystalline), and chiral HPLC. Monitor Boc-group stability under acidic conditions via TLC or LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar L-threo-Pentonic acid derivatives?

  • Approach : Compare NMR chemical shifts and coupling constants with analogous compounds (e.g., phenyl-substituted derivatives in ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass spectrometry discrepancies, employ high-resolution MS (HRMS) to distinguish between isobaric species. Cross-validate with computational methods (DFT-based NMR prediction) .

Advanced Research Questions

Q. What are the challenges in achieving stereochemical purity during the synthesis of L-threo-Pentonic acid derivatives, and how can they be mitigated?

  • Challenges : Racemization at the amino-protected position (C4) under acidic or thermal conditions, and competing diastereomer formation during indole coupling.
  • Solutions : Optimize reaction temperature and pH to minimize epimerization. Use chiral catalysts (e.g., Evans’ oxazaborolidines) for asymmetric induction. Post-synthesis purification via preparative chiral HPLC or diastereomeric salt crystallization .

Q. How can computational modeling guide the design of L-threo-Pentonic acid derivatives for biological target interactions?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities between the indole moiety and target proteins (e.g., serotonin receptors). Use MD simulations to assess conformational stability of the Boc-protected amino group in aqueous environments. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What mechanistic insights explain side reactions during the deprotection of the Boc group in this compound?

  • Analysis : Acidic deprotection (e.g., TFA) may lead to indole protonation or lactone formation via intramolecular cyclization. Monitor side products using LC-MS and FTIR. Mitigate by employing milder deprotection agents (e.g., HCl in dioxane) or introducing steric hindrance near the Boc group .

Data-Driven Research Questions

Q. How do substituents on the indole ring (e.g., electron-withdrawing vs. donating groups) influence the compound’s stability and reactivity?

  • Experimental Design : Synthesize derivatives with substituents at the indole C5 position (e.g., -Br, -OCH3_3). Assess stability via accelerated degradation studies (40°C/75% RH) and reactivity via kinetic assays (e.g., hydrolysis rates). Correlate results with Hammett σ values or DFT-calculated frontier molecular orbitals .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

  • Workflow : Use UPLC-PDA-MS for high-sensitivity impurity profiling. Identify process-related impurities (e.g., des-Boc byproduct) via comparison with spiked standards. Quantify using external calibration curves. For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IG-3) .

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